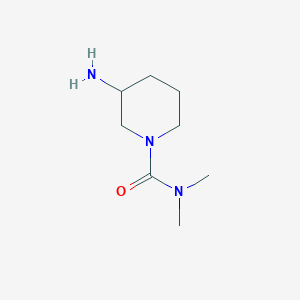

3-Amino-N,N-dimethylpiperidine-1-carboxamide

Description

The exact mass of the compound 3-Amino-N,N-dimethylpiperidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-N,N-dimethylpiperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N,N-dimethylpiperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10(2)8(12)11-5-3-4-7(9)6-11/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKQKQLNOZOOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248793 | |

| Record name | 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-20-3 | |

| Record name | 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1272756-20-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-N,N-dimethylpiperidine-1-carboxamide CAS number

An In-depth Technical Guide to 3-Amino-N,N-dimethylpiperidine-1-carboxamide and its Scaffolding Analogs

Executive Summary: The piperidine ring is a cornerstone of modern medicinal chemistry, present in numerous pharmaceutical agents.[1] This guide focuses on the specific derivative, 3-Amino-N,N-dimethylpiperidine-1-carboxamide, a molecule of interest for its potential role as a versatile building block in drug discovery. While a specific CAS number for the 4-amino isomer is documented, the 3-amino isomer represents a more novel chemical entity. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, robust analytical methodologies, and its potential applications, grounded in the broader context of piperidine carboxamide derivatives in pharmacology. Safety and handling protocols are also detailed to ensure its responsible use in a research setting.

Chemical Identity and Physicochemical Properties

3-Amino-N,N-dimethylpiperidine-1-carboxamide is a substituted piperidine featuring a primary amine at the 3-position and an N,N-dimethylcarboxamide group on the ring's nitrogen atom. While a dedicated CAS number for this specific compound is not readily found in public databases, its 4-amino isomer is registered under CAS Number 412356-47-9.[2][3] The properties of the target 3-amino isomer can be derived from its structure.

Caption: Chemical structure of 3-Amino-N,N-dimethylpiperidine-1-carboxamide.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | Not available (4-amino isomer: 412356-47-9) | [2][3] |

| Molecular Formula | C₈H₁₇N₃O | [3] |

| Molecular Weight | 171.24 g/mol | [3] |

| IUPAC Name | 3-amino-N,N-dimethylpiperidine-1-carboxamide | - |

| Appearance | Predicted to be a solid or oil at room temperature. | - |

| SMILES | CN(C)C(=O)N1CCCC(C1)N | [2] |

| InChI Key | MAAXXMKMMFYNQL-UHFFFAOYSA-N (for 4-amino isomer) | [2] |

Proposed Synthesis and Manufacturing Insights

The synthesis of substituted 3-aminopiperidines is a well-documented field, often starting from readily available chiral precursors like amino acids. A practical and efficient route to synthesize the target compound, 3-Amino-N,N-dimethylpiperidine-1-carboxamide, can be logically designed from commercially available N-Boc-3-aminopiperidine. This approach ensures regioselectivity and high yields by protecting the reactive amino groups at different stages.

Rationale for Synthetic Strategy: The core challenge is the presence of two reactive nitrogen atoms (the ring nitrogen and the 3-amino group). To selectively form the carboxamide at the 1-position, the 3-amino group must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions required for the subsequent reaction and its straightforward removal under acidic conditions.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl (1-(dimethylcarbamoyl)piperidin-3-yl)carbamate

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.

-

Reagent Addition: Slowly add dimethylcarbamoyl chloride (1.2 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide (Final Product)

-

Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in DCM or 1,4-dioxane.

-

Deprotection: Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for the consumption of starting material by TLC.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Purification: The resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to yield the free amine product, or it can be purified as the salt.

Analytical Methodologies

Ensuring the identity, purity, and chiral integrity (if applicable) of the synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis. Due to the lack of a strong chromophore in the target molecule, derivatization is often required for sensitive UV detection.[4] Alternatively, detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS), can be employed.

Rationale for Analytical Choice: HPLC provides excellent separation and quantification capabilities. For chiral compounds like many 3-aminopiperidine derivatives, chiral HPLC columns are necessary to resolve enantiomers. Derivatization with an agent like benzoyl chloride introduces a UV-active benzoyl group, allowing for sensitive detection and quantification using standard HPLC-UV systems.[5]

Caption: Workflow for the HPLC analysis of the target compound.

Protocol: HPLC Purity Analysis (Post-Derivatization)

-

Derivatization:

-

Dissolve a small amount of the target compound (~5 mg) in DCM.

-

Add an excess of benzoyl chloride (2.0 eq) and a base like triethylamine (2.2 eq) at 0°C.

-

Stir for 1 hour at room temperature.

-

Quench the reaction, extract the derivatized product, and dry the solvent.

-

-

Sample Preparation:

-

Accurately weigh the derivatized product and dissolve it in the mobile phase (e.g., Acetonitrile/Water mixture) to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is determined by calculating the peak area percentage of the main product peak relative to all other peaks in the chromatogram.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to engage in crucial molecular interactions with biological targets.[1][6]

-

Structural Role: The rigid, chair-like conformation of the piperidine ring serves as an excellent scaffold to orient functional groups in three-dimensional space for optimal binding to protein targets.

-

Pharmacological Significance: Piperidine carboxamide derivatives have been successfully developed as inhibitors for a wide range of targets. For instance, they have been investigated as potent inhibitors of enzymes like ALK (Anaplastic Lymphoma Kinase) in cancer therapy and as modulators of protein-protein interactions, such as with PCSK9 for cholesterol management.[6][7]

-

ADMET Properties: The carboxamide group can improve aqueous solubility and provides hydrogen bond donor and acceptor sites, which are critical for target engagement and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6] The N,N-dimethyl substitution on the carboxamide can further fine-tune solubility and metabolic stability.

The title compound, with its primary amine at the 3-position, offers a valuable synthetic handle for further elaboration, allowing for the creation of diverse chemical libraries for screening against various therapeutic targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Amino-N,N-dimethylpiperidine-1-carboxamide is not available, safety protocols can be established based on related aminopiperidine and carboxamide compounds.[8][9] These compounds are generally classified as irritants and may be harmful if swallowed or inhaled.

Table 2: Hazard and Precautionary Information Summary

| Category | Guideline | Reference |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles). Use in a well-ventilated area or under a chemical fume hood. | [8][10] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. | [8][9] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [8][10] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, get medical advice. | [10] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. Store away from strong oxidizing agents and acids. | [8][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [10] |

References

-

Khom, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

American Elements. (n.d.). 4-Amino-N,N-dimethylpiperidine-1-carboxamide | CAS 412356-47-9. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:1567962-41-7 | (3R)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide. Retrieved from [Link]

-

Stenutz. (n.d.). N,N-dimethylpiperidine-1-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). n,n-Dimethylpiperazine-1-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

ChemRar. (n.d.). 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-(1-(Aminocarbonyl)-2,2-dimethylpropyl)-1-pentyl-1H-indole-3-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

-

Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]

-

PubMed. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Retrieved from [Link]

- Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method.

-

National Center for Biotechnology Information. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. americanelements.com [americanelements.com]

- 3. 4-Amino-n,n-dimethylpiperidine-1-carboxamide [srdpharma.com]

- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 6. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 7. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.ca [fishersci.ca]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 3-Amino Substituted Piperidines

Introduction

The 3-amino substituted piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing as a core structural element in numerous approved pharmaceuticals and clinical candidates. Its prevalence stems from the unique three-dimensional architecture it imparts, enabling precise interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable structural motif, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and comparative analyses of key synthetic routes, empowering you to make informed decisions in your synthetic endeavors.

Core Synthetic Strategies

The synthesis of 3-amino substituted piperidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the desired stereochemistry, the nature of substituents on the piperidine ring and the amino group, and scalability.

Herein, we will discuss the following pivotal methods:

-

Reductive Amination of 3-Piperidones: A versatile and widely employed method.

-

Rearrangement Reactions: Classic yet powerful strategies including the Hofmann and Curtius rearrangements.

-

Nucleophilic Substitution on 3-Halopiperidines: A direct approach for introducing the amino functionality.

-

Modern Catalytic Methods: Including transition-metal-catalyzed aminations.

-

Biocatalytic and Chiral Pool Approaches: Leveraging nature's machinery for asymmetric synthesis.

Reductive Amination of 3-Piperidones: A Workhorse Strategy

Reductive amination is arguably the most common and versatile method for the synthesis of 3-amino piperidines.[1][2][3] This two-step, one-pot process involves the reaction of a 3-piperidone derivative with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired 3-aminopiperidine.

Causality Behind Experimental Choices

The success of a reductive amination hinges on the careful selection of the reducing agent and reaction conditions to favor imine/enamine reduction over the competing reduction of the starting ketone.

-

Choice of Reducing Agent: Mild hydride reagents are typically preferred.

-

Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance for a wide range of functional groups. It is particularly effective for less reactive ketones and amines.[4]

-

Sodium cyanoborohydride (NaCNBH₃) is another popular option, especially under acidic conditions which promote imine formation. However, its toxicity necessitates careful handling.[4]

-

Sodium borohydride (NaBH₄) can be used, but its reactivity towards ketones requires careful control of reaction conditions, often by performing the reaction at low temperatures or by pre-forming the imine before adding the reducing agent.[4]

-

-

Reaction pH: The pH of the reaction medium is critical. Mildly acidic conditions (pH 4-6) are generally optimal for imine formation without causing significant decomposition of the reactants or products.

Visualizing the Reductive Amination Workflow

Caption: General workflow for the reductive amination of a 3-piperidone.

Experimental Protocol: Synthesis of N-Benzyl-3-aminopiperidine

This protocol provides a representative example of a reductive amination reaction.

Materials:

-

N-Boc-3-piperidone

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-Boc-3-piperidone (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq) followed by acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-N-Boc-3-aminopiperidine.

-

The Boc protecting group can be subsequently removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.

Rearrangement Reactions: Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements are powerful classical reactions that can be adapted for the synthesis of 3-amino piperidines from carboxylic acid derivatives.[5][6][7][8][9] Both reactions proceed through an isocyanate intermediate, which is then trapped by a suitable nucleophile to furnish the desired amine or a protected derivative thereof.

Hofmann Rearrangement

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (typically bromine) in the presence of a strong base to yield a primary amine with one fewer carbon atom.[5][10][11][12][13]

Mechanism Insight: The key steps involve the formation of an N-bromoamide, followed by deprotonation and rearrangement to an isocyanate. The isocyanate is then hydrolyzed to a carbamic acid, which decarboxylates to give the primary amine.[5][13]

Curtius Rearrangement

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate.[6][7][8][9][14] This method is often milder than the Hofmann rearrangement and is compatible with a broader range of functional groups.

Mechanism Insight: The reaction is believed to be a concerted process where the R-group migrates to the nitrogen atom with concomitant loss of nitrogen gas.[8] The resulting isocyanate can be trapped with water to yield the amine or with an alcohol to form a carbamate.

Visualizing the Rearrangement Pathways

Caption: Comparison of Hofmann and Curtius rearrangement pathways.

Comparative Table of Rearrangement Reactions

| Feature | Hofmann Rearrangement | Curtius Rearrangement |

| Starting Material | Primary amide | Acyl azide |

| Reagents | Br₂ or other halogen, strong base | Heat or UV light |

| Key Intermediate | Isocyanate | Isocyanate |

| Advantages | Readily available starting materials | Milder conditions, broader functional group tolerance |

| Disadvantages | Harsh basic conditions, potential for side reactions | Acyl azides can be explosive and require careful handling |

Nucleophilic Substitution on 3-Halopiperidines

A straightforward approach to 3-amino piperidines involves the direct displacement of a leaving group, typically a halide, at the 3-position of the piperidine ring with an amine nucleophile.[15][16][17][18]

Causality Behind Experimental Choices

The efficiency of this Sₙ2 reaction is influenced by several factors:

-

Nature of the Leaving Group: The reactivity follows the order I > Br > Cl.

-

Steric Hindrance: Both the piperidine ring and the incoming amine nucleophile can affect the reaction rate. Bulky substituents may hinder the backside attack.

-

Nucleophilicity of the Amine: More nucleophilic amines will react more readily.

-

Overalkylation: A common side reaction is the further alkylation of the product amine, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[15][16] This can be mitigated by using a large excess of the amine nucleophile or by using a protected amine equivalent like azide followed by reduction. The Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, is another effective method to avoid overalkylation.[16][18]

Experimental Protocol: Gabriel Synthesis of 3-Aminopiperidine

Materials:

-

N-Boc-3-bromopiperidine

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

To a solution of N-Boc-3-bromopiperidine (1.0 eq) in DMF, add potassium phthalimide (1.2 eq).

-

Heat the reaction mixture at 80-90 °C for 12-16 hours.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain N-Boc-3-phthalimidopiperidine.

-

To a solution of the N-Boc-3-phthalimidopiperidine in ethanol, add hydrazine hydrate (5.0 eq).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction and remove the precipitated phthalhydrazide by filtration.

-

Concentrate the filtrate under reduced pressure and purify the residue to obtain N-Boc-3-aminopiperidine.

-

Subsequent deprotection of the Boc group will yield 3-aminopiperidine.

Modern Catalytic Methods: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[19][20][21][22][23] This method can be applied to the synthesis of 3-amino piperidines by coupling a 3-halo or 3-triflyloxypiperidine with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Key Advantages

-

Broad Substrate Scope: A wide variety of amines, including primary and secondary alkyl and aryl amines, can be used.

-

Functional Group Tolerance: The reaction is tolerant of many functional groups that might not be compatible with other methods.

-

Milder Conditions: Compared to classical methods like nucleophilic aromatic substitution, the Buchwald-Hartwig amination often proceeds under milder conditions.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Biocatalytic and Chiral Pool Approaches for Asymmetric Synthesis

The demand for enantiomerically pure 3-amino piperidines has driven the development of asymmetric synthetic methods. Biocatalysis and chiral pool synthesis are at the forefront of these efforts.

Biocatalysis with Transaminases

Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate.[24][25][26] This approach offers a highly enantioselective route to chiral 3-amino piperidines from prochiral 3-piperidones.[26][27]

Advantages:

-

High Enantioselectivity: Often yields products with excellent enantiomeric excess (>99% ee).[26]

-

Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature.[25][27]

-

Environmentally Friendly: Reduces the need for heavy metal catalysts and organic solvents.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials.[28] For example, L-glutamic acid can be converted through a multi-step sequence into enantiomerically pure 3-(N-Boc amino) piperidine derivatives.

Advantages:

-

Inherent Chirality: The stereochemistry of the final product is derived from the starting material.

-

Cost-Effective: Utilizes inexpensive and abundant natural products.

Experimental Protocol: Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine

This protocol describes the use of an immobilized ω-transaminase for the asymmetric synthesis of (S)-1-Boc-3-aminopiperidine.[27]

Materials:

-

1-Boc-3-piperidone

-

Immobilized ω-transaminase (e.g., ATA-255)

-

Isopropylamine (amine donor)

-

Pyridoxal-5'-phosphate (PLP) (co-factor)

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, dissolve 1-Boc-3-piperidone in the phosphate buffer.

-

Add the immobilized ω-transaminase, isopropylamine, and PLP to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 45°C) for a specified time (e.g., 24 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).

-

Upon completion, filter off the immobilized enzyme for potential reuse.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

-

Determine the enantiomeric excess of the final product using chiral HPLC.[27]

Conclusion

The synthesis of 3-amino substituted piperidines is a rich and diverse field, with a variety of powerful methods at the disposal of the synthetic chemist. This guide has provided a comprehensive overview of the core synthetic strategies, from classical rearrangements to modern catalytic and biocatalytic approaches. By understanding the underlying principles, the causality behind experimental choices, and the practical considerations of each method, researchers can confidently select and execute the most appropriate synthetic route for their specific target molecules, accelerating the pace of drug discovery and development.

References

-

An asymmetric synthesis method for (R)-3-amino piperidine derivatives - SciSpace. (URL: [Link])

- An asymmetric synthesis method for (R)

-

Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. (URL: [Link])

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). (URL: [Link])

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). (URL: [Link])

-

Hofmann rearrangement - Wikipedia. (URL: [Link])

-

(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH. (URL: [Link])

-

Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (URL: [Link])

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL: [Link])

-

Curtius Rearrangement - Chemistry Steps. (URL: [Link])

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - White Rose Research Online. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Curtius rearrangement - Wikipedia. (URL: [Link])

-

Hofman rearrangement | PPTX - Slideshare. (URL: [Link])

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (URL: [Link])

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed. (URL: [Link])

-

Hofmann Rearrangement: Mechanism, application. - Chemistry Notes. (URL: [Link])

-

Chiral pool - Wikipedia. (URL: [Link])

-

Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])

-

Reductive Amination - Common Conditions. (URL: [Link])

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (URL: [Link])

-

24.6 Synthesis of Amines - Organic Chemistry | OpenStax. (URL: [Link])

-

Nucleophilic Substitution - Amines - YouTube. (URL: [Link])

-

24.6: Synthesis of Amines - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciencegate.app [sciencegate.app]

- 11. Hofman rearrangement | PPTX [slideshare.net]

- 12. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. jk-sci.com [jk-sci.com]

- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 24. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 25. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

- 26. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Chiral pool - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide

Introduction

3-Amino-N,N-dimethylpiperidine-1-carboxamide is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Its rigid piperidine scaffold, coupled with the strategically positioned amino and N,N-dimethylcarboxamide functionalities, allows for diverse molecular interactions with biological targets. The synthesis of this key intermediate relies on well-established chemical transformations, and a thorough understanding of the available starting materials is paramount for developing efficient, scalable, and cost-effective synthetic routes. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 3-Amino-N,N-dimethylpiperidine-1-carboxamide, tailored for researchers, scientists, and drug development professionals.

The core of any synthesis is the strategic disconnection of the target molecule into readily available and economically viable starting materials. For 3-Amino-N,N-dimethylpiperidine-1-carboxamide, the synthesis can be logically divided into two main stages: the formation of the 3-aminopiperidine core and the subsequent installation of the N,N-dimethylcarboxamide group.

I. Synthesis of the 3-Aminopiperidine Core: A Tale of Two Strategies

The synthesis of the 3-aminopiperidine scaffold is the cornerstone of producing the target molecule. Two principal strategies dominate this field: the synthesis from acyclic precursors and the modification of pre-existing piperidine rings.

A. Strategy 1: Cyclization of Acyclic Precursors

This approach builds the piperidine ring from linear starting materials, often leveraging naturally occurring and chiral amino acids to introduce stereochemistry.

1. From L-Glutamic Acid

A versatile and widely adopted method utilizes L-glutamic acid as a chiral starting material to produce enantiomerically pure 3-aminopiperidine derivatives.[1] This multi-step synthesis offers excellent control over stereochemistry.

The general synthetic sequence is as follows:

-

Protection and Reduction: L-glutamic acid is first protected, typically as its N-Boc derivative, and both carboxylic acid groups are esterified. The resulting diester is then reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄).[1]

-

Cyclization: The diol is converted into a ditosylate, which then undergoes cyclization with an appropriate amine to form the piperidine ring.

Experimental Protocol: Synthesis of (S)-3-(N-Boc-amino)piperidine from L-Glutamic Acid

-

Esterification and Boc-Protection: To a stirred solution of L-glutamic acid in methanol, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours to yield the dimethyl ester. Subsequently, to a solution of the dimethyl ester in dichloromethane at 0°C, add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 6 hours.

-

Reduction: The purified N-Boc protected diester is dissolved in an appropriate solvent and reduced with sodium borohydride to the corresponding diol.

-

Tosylation: The diol is dissolved in dichloromethane, and triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP are added at 0°C. The reaction is warmed to room temperature and stirred for 1 hour.

-

Cyclization: The resulting ditosylate is reacted with a suitable amine (e.g., benzylamine) to yield the protected 3-aminopiperidine derivative.

2. From L-Ornithine and L-Lysine

Natural amino acids like L-ornithine and L-lysine can also serve as precursors for 3-aminopiperidine and its derivatives.[2][3] Enzymatic cascades have been developed for a green and efficient synthesis.[2]

A multi-enzyme cascade using galactose oxidase (GOase) and imine reductase (IRED) can convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine.[4] This one-pot reaction proceeds under ambient conditions and prevents racemization of intermediates.[2][4]

Experimental Protocol: Enzymatic Synthesis of L-3-N-Cbz-aminopiperidine [2]

-

Reaction Setup: In a suitable buffer (e.g., NaPi buffer, pH 7.5), combine the N-Cbz-protected L-ornithinol substrate, galactose oxidase, and an appropriate imine reductase.

-

Incubation: The reaction mixture is incubated at 30°C with shaking for 16 hours.

-

Workup and Purification: The product is extracted from the reaction mixture and purified using standard chromatographic techniques.

B. Strategy 2: Functionalization of Pre-existing Piperidine Rings

This approach starts with a commercially available piperidine derivative and introduces the 3-amino group.

1. From 1-Boc-3-piperidone

The asymmetric amination of a prochiral ketone, such as 1-Boc-3-piperidone, is a direct and efficient method to introduce the amino group with high enantioselectivity.[5] This transformation is often achieved using immobilized ω-transaminases.[5]

Experimental Protocol: Asymmetric Amination of 1-Boc-3-piperidone [5]

-

Reaction Mixture: In a suitable vessel, combine 1-Boc-3-piperidone, an immobilized ω-transaminase, isopropylamine (as the amine donor), and pyridoxal-5'-phosphate (PLP) as a cofactor.

-

Reaction Conditions: The reaction is carried out under controlled temperature and pH to ensure optimal enzyme activity and selectivity.

-

Product Isolation: After the reaction is complete, the enzyme is filtered off, and the product, (R)- or (S)-3-amino-1-Boc-piperidine, is isolated and purified.

2. From 3-Aminopyridine

The reduction of 3-aminopyridine or its derivatives can yield 3-aminopiperidine. However, this method often lacks stereocontrol and can lead to racemic mixtures.[2]

II. Installation of the N,N-Dimethylcarboxamide Group

Once the 3-aminopiperidine core (often with the amino group protected) is synthesized, the final step is the introduction of the N,N-dimethylcarboxamide moiety at the piperidine nitrogen.

A. The Key Reagent: N,N-Dimethylcarbamoyl Chloride

The most common and direct method for this transformation is the reaction with N,N-dimethylcarbamoyl chloride.[6][7] This reagent is a highly reactive acyl chloride that readily reacts with secondary amines, like the piperidine nitrogen, to form the corresponding carbamide.[6][7][8]

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the desired N,N-dimethylpiperidine-1-carboxamide product.

Experimental Protocol: Carboxamide Formation

-

Reaction Setup: To a solution of the protected 3-aminopiperidine derivative in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a non-nucleophilic base such as triethylamine or pyridine.

-

Addition of Reagent: Cool the mixture to 0°C and slowly add a solution of N,N-dimethylcarbamoyl chloride.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with water, and the product is extracted, dried, and purified.

Safety Considerations: N,N-Dimethylcarbamoyl chloride is toxic, corrosive, flammable, and a suspected carcinogen.[6][7] It must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

B. Alternative Reagents

While N,N-dimethylcarbamoyl chloride is the most direct reagent, other methods for introducing the N,N-dimethylcarboxamide group exist, such as reactions with phosgene followed by dimethylamine.[6] However, these are often less convenient for laboratory-scale synthesis.

Summary of Starting Materials and Synthetic Pathways

The following table summarizes the key starting materials and their corresponding synthetic pathways to 3-Amino-N,N-dimethylpiperidine-1-carboxamide.

| Starting Material | Synthetic Pathway | Key Intermediates | Advantages | Disadvantages |

| L-Glutamic Acid | Multi-step synthesis involving protection, reduction, and cyclization.[1] | N-Boc-protected diol, ditosylate | Enantiomerically pure product, readily available chiral starting material. | Multi-step process, potentially lower overall yield. |

| L-Ornithine / L-Lysine | Enzymatic cascade using GOase and IRED.[2][4] | N-Cbz-protected amino alcohols, cyclic imines | Green and sustainable, high enantiopurity, one-pot reaction.[2] | Requires specialized enzymes and conditions. |

| 1-Boc-3-piperidone | Asymmetric amination using ω-transaminases.[5] | - | Direct, high enantioselectivity. | Requires specific biocatalysts. |

| 3-Aminopiperidine | Direct reaction with N,N-dimethylcarbamoyl chloride. | - | Straightforward final step. | Starting 3-aminopiperidine may be racemic or require prior synthesis. |

Visualization of Synthetic Pathways

Logical Flow of Synthetic Strategies

Caption: Stepwise synthesis from L-Glutamic Acid.

Conclusion

The synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide is a well-documented process with several viable routes. The choice of starting material and synthetic strategy will depend on factors such as the desired stereochemistry, scalability, cost, and available laboratory resources. For enantiomerically pure products, starting from chiral amino acids like L-glutamic acid or utilizing enzymatic methods with precursors like L-ornithine offers significant advantages. For racemic or stereochemically flexible applications, functionalization of pre-existing piperidine rings can be a more direct approach. The final installation of the N,N-dimethylcarboxamide group is reliably achieved using N,N-dimethylcarbamoyl chloride, a powerful but hazardous reagent that requires careful handling. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this important medicinal chemistry building block.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

-

An asymmetric synthesis method for (R)-3-amino piperidine derivatives. [Link]

-

Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]

-

Dimethylcarbamoyl chloride - Wikipedia. [Link]

-

Dimethylcarbamoyl Chloride - All About Drugs. [Link]

- Preparation of (r)

-

Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

-

Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]

-

Proposed mechanism for the formation of dimethylcarbamoyl chloride (19). [Link]

-

Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Synthesis of piperidine-1-carboxamide. [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]

- Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google P

- Method for preparing (R)

-

A facile synthesis of 3-amino-2,5-dihydropyridazines and 4-deazatoxoflavin analogues via [3+3] atom combination. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 6. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 7. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]

- 8. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 3-Amino-N,N-dimethylpiperidine-1-carboxamide

An In-depth Technical Guide to 3-Amino-N,N-dimethylpiperidine-1-carboxamide: Synthesis, Characterization, and Potential Applications

Abstract

The 3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceutical agents. This guide provides a comprehensive technical overview of a specific, less-documented derivative: 3-Amino-N,N-dimethylpiperidine-1-carboxamide. Due to the compound's novelty, this document emphasizes a prospective approach, detailing a robust and logical synthetic strategy, outlining state-of-the-art analytical methods for its characterization, and discussing its potential pharmacological relevance based on established structure-activity relationships of analogous compounds. This whitepaper is intended for researchers and drug development professionals seeking to explore novel chemical matter within this important class of heterocycles.

Chemical Identity and Predicted Physicochemical Properties

Compound Identification

The unambiguous identification of a molecule is paramount for reproducible scientific investigation. The structural and naming conventions for the target compound are outlined below.

-

IUPAC Name: 3-Amino-N,N-dimethylpiperidine-1-carboxamide

-

Molecular Formula: C₈H₁₇N₃O

-

Structure: (Self-generated image for illustrative purposes)

Table 1: Core Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 3-Amino-N,N-dimethylpiperidine-1-carboxamide |

| Molecular Formula | C₈H₁₇N₃O |

| Molecular Weight | 171.24 g/mol |

| Canonical SMILES | CN(C)C(=O)N1CCCC(C1)N |

| InChI Key | MAAXXMKMMFYNQL-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The values below are estimated based on computational models and the contribution of the compound's functional groups. These properties are essential for designing formulation, absorption, distribution, metabolism, and excretion (ADME) studies.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Rationale and Significance |

|---|---|---|

| logP (Octanol/Water) | ~ -0.5 | The negative value suggests high hydrophilicity, driven by the primary amine, the tertiary amine within the carboxamide, and the carbonyl oxygen. This predicts good aqueous solubility but potentially poor passive membrane permeability. |

| Topological Polar Surface Area (TPSA) | 58.0 Ų | This moderate TPSA value is favorable for oral bioavailability, suggesting a balance between solubility and membrane transport characteristics. |

| pKa (Most Basic) | ~9.5 - 10.0 | The primary amine at the C3 position is predicted to be the most basic center, making the molecule a cation at physiological pH. This has significant implications for receptor interaction and solubility. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine is a key hydrogen bond donor, crucial for interacting with biological targets like enzyme active sites or G-protein coupled receptors (GPCRs). |

| Hydrogen Bond Acceptors | 3 (from N1, C=O, N(Me)₂) | Multiple acceptor sites enhance aqueous solubility and provide additional points for molecular recognition. |

Proposed Synthetic Strategy and Experimental Protocol

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis is critical for the practical exploration of a novel compound. The primary challenge in synthesizing 3-Amino-N,N-dimethylpiperidine-1-carboxamide is the selective functionalization of the piperidine ring's two nitrogen atoms, which possess different nucleophilicities. The C3-primary amine is sterically more accessible but less nucleophilic than the N1-secondary amine.

Our proposed retrosynthesis hinges on a protecting group strategy. By temporarily masking the reactive C3-amino group, we can selectively install the N,N-dimethylcarboxamide moiety at the N1 position. The most common and robust protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is stable to the basic conditions of the subsequent acylation step and can be removed cleanly under acidic conditions.

Caption: Retrosynthetic analysis of the target compound.

Detailed Forward Synthesis Workflow

This protocol is designed as a self-validating system, incorporating in-process checks (e.g., TLC) to ensure reaction completion before proceeding to the next step.

Caption: Step-by-step workflow for the proposed synthesis.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(dimethylcarbamoyl)piperidin-3-yl)carbamate

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl (piperidin-3-yl)carbamate (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (Et₃N, 1.5 eq) dropwise. The base is crucial to neutralize the HCl generated during the reaction.

-

Acylation: Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Causality Insight: The secondary amine at N1 is a stronger nucleophile than the nitrogen of the Boc-protected amine, ensuring selective acylation at the desired position.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate. This product can often be used in the next step without further purification.

Step 2: Synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide

-

Setup: Dissolve the crude intermediate from Step 1 in DCM (approx. 0.2 M) in a round-bottom flask.

-

Deprotection: Add an excess of a strong acid. Two common and effective systems are:

-

Option A (TFA): Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

-

Option B (HCl): Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-2 hours.

-

-

Reaction Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the Boc-protected intermediate.

-

Workup:

-

Concentrate the reaction mixture to dryness under reduced pressure to remove the excess acid and solvent.

-

Dissolve the resulting salt in water and cool to 0°C.

-

Carefully adjust the pH to >11 with aqueous NaOH (e.g., 2M solution) to liberate the free base.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the final, high-purity 3-Amino-N,N-dimethylpiperidine-1-carboxamide.

Analytical Characterization and Quality Control

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic Confirmation

The following spectral data are predicted for the target structure and are essential for its unambiguous confirmation.

Table 3: Predicted NMR and MS Data

| Analysis | Predicted Observations |

|---|---|

| ¹H NMR | - ~2.85 ppm (s, 6H): Two equivalent methyl groups on the carboxamide nitrogen. - ~1.5-3.5 ppm (m, 9H): Complex, overlapping multiplets for the piperidine ring protons and the primary amine protons (-NH₂). - The proton at C3 will be a multiplet, coupled to adjacent ring protons. |

| ¹³C NMR | - ~165 ppm: Carbonyl carbon of the carboxamide. - ~36 ppm: Two equivalent methyl carbons. - ~25-55 ppm: Five distinct signals for the piperidine ring carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺: 172.14 m/z |

| IR Spectroscopy | - 3300-3400 cm⁻¹: Two distinct N-H stretching bands for the primary amine. - ~1640 cm⁻¹: Strong C=O stretching band for the tertiary amide. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small molecules in drug development.[1][2]

Protocol: Reversed-Phase HPLC Method

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the amide chromophore) and/or Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection.

-

Validation: Purity should be reported as the peak area percentage of the main component. The method should demonstrate specificity, linearity, and precision.

Potential Pharmacological Significance

The 3-aminopiperidine moiety is a key pharmacophore in many biologically active agents. Its rigidified structure presents a defined vector for the primary amine, which often serves as a crucial interaction point with protein targets. The N,N-dimethylcarboxamide group at the N1 position is not merely a placeholder; it significantly impacts the molecule's properties. It acts as a hydrogen bond acceptor and can improve metabolic stability compared to simpler N-alkyl groups.

-

Potential Targets: Compounds containing similar aminopiperidine structures have shown activity as delta opioid receptor agonists, kinase inhibitors, and modulators of other enzyme and receptor systems.[3][4]

-

Drug Development Context: The title compound could serve as a valuable building block or a fragment in discovery campaigns. The primary amine at C3 is a versatile handle for further derivatization, allowing for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).

Conclusion

This guide has established a clear identity for 3-Amino-N,N-dimethylpiperidine-1-carboxamide and presented a robust, scientifically-grounded pathway for its synthesis and characterization. By leveraging a well-established protecting group strategy, the proposed synthesis is both efficient and scalable. The outlined analytical methods provide a framework for quality control and structural confirmation. Given the prevalence of the 3-aminopiperidine scaffold in successful therapeutics, this novel derivative represents a promising starting point for further investigation in medicinal chemistry and drug discovery programs.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

4-Amino-N,N-dimethylpiperidine-1-carboxamide | CAS 412356-47-9. American Elements. [Link]

-

1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. PubChem. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

- Process for preparation of n,n-di substituted carboxamides.

- The HPLC analytical approach of 3-amino piperidine.

- A kind of HPLC analytical approach of 3-amino piperidine.

-

N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed. [Link]

-

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride. Synex Synthetics. [Link]

Sources

- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 3. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

3-Amino-N,N-dimethylpiperidine-1-carboxamide mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Amino-N,N-dimethylpiperidine-1-carboxamide as a Novel Anticoagulant

Disclaimer: The compound 3-Amino-N,N-dimethylpiperidine-1-carboxamide is a novel chemical entity for which detailed mechanistic data is not extensively available in the public domain. This guide, therefore, presents a scientifically informed, hypothetical framework for its investigation based on its structural features. The proposed mechanism of action, experimental protocols, and data are illustrative and intended to serve as a comprehensive research and development blueprint.

Introduction

The landscape of anticoagulant therapy is continually evolving, with a significant focus on the development of direct oral anticoagulants (DOACs) that offer improved safety and efficacy profiles over traditional treatments like warfarin. Small molecule inhibitors of key coagulation factors, such as Factor Xa (FXa), have emerged as a cornerstone of modern antithrombotic therapy. The chemical structure of 3-Amino-N,N-dimethylpiperidine-1-carboxamide, featuring a piperidine scaffold and a carboxamide moiety, suggests its potential as a competitive inhibitor of serine proteases within the coagulation cascade.

This technical guide delineates a proposed mechanism of action for 3-Amino-N,N-dimethylpiperidine-1-carboxamide as a direct, selective inhibitor of Factor Xa. We will explore the molecular interactions underpinning this hypothesis, provide detailed experimental protocols for its validation, and present a framework for its preclinical characterization.

Part 1: Proposed Mechanism of Action - Direct Factor Xa Inhibition

We hypothesize that 3-Amino-N,N-dimethylpiperidine-1-carboxamide directly binds to the active site of Factor Xa, preventing its physiological function of converting prothrombin to thrombin, a critical step in the coagulation cascade.

Molecular Rationale

The proposed binding mode is based on the well-characterized active site of Factor Xa, which features distinct sub-pockets (S1, S2, S3, S4).

-

S1 Pocket Interaction: The basic 3-amino group on the piperidine ring is postulated to form a salt bridge with the carboxylate side chain of Asp189, a key residue in the S1 pocket of FXa. This interaction would anchor the molecule in the active site.

-

S4 Pocket Interaction: The N,N-dimethylpiperidine moiety is hypothesized to engage in hydrophobic interactions within the S4 pocket, which is formed by residues such as Tyr99, Phe174, and Trp215. This interaction would contribute significantly to the binding affinity and selectivity of the compound.

-

Catalytic Triad Engagement: The carboxamide group is positioned to form hydrogen bonds with the catalytic triad residues (Ser195, His57, Asp102), further stabilizing the inhibitor-enzyme complex and preventing substrate binding.

Signaling Pathway Diagram

The following diagram illustrates the proposed point of intervention of 3-Amino-N,N-dimethylpiperidine-1-carboxamide in the coagulation cascade.

Caption: Proposed inhibition of Factor Xa by 3-Amino-N,N-dimethylpiperidine-1-carboxamide.

Part 2: Experimental Validation

A rigorous, multi-step experimental approach is required to validate the proposed mechanism of action. This section outlines the key assays and their underlying principles.

Workflow for Mechanistic Validation

The following workflow provides a logical progression from initial screening to detailed kinetic characterization.

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Principle: This assay measures the residual activity of FXa in the presence of the inhibitor. FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm.

Protocol:

-

Prepare a stock solution of 3-Amino-N,N-dimethylpiperidine-1-carboxamide in DMSO.

-

In a 96-well microplate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Add 10 µL of varying concentrations of the inhibitor (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 20 µL of human Factor Xa (e.g., 1 nM final concentration) to all wells except the no-enzyme control.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of a chromogenic FXa substrate (e.g., S-2222, 200 µM final concentration).

-

Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Principle: To determine the inhibition constant (Ki) and the mode of inhibition, the chromogenic assay is performed with varying concentrations of both the inhibitor and the substrate.

Protocol:

-

Follow the same setup as the chromogenic assay.

-

Use a matrix of inhibitor concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki) and substrate concentrations (e.g., 0.25x Km to 5x Km of the substrate).

-

Measure the initial reaction rates for all conditions.

-

Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or by non-linear regression fitting to the Michaelis-Menten equation for different inhibition models (competitive, non-competitive, uncompetitive). For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

Hypothetical Data Summary

The following tables summarize the expected quantitative data from the validation experiments, assuming the compound is a potent and selective competitive inhibitor of FXa.

Table 1: In Vitro Potency and Selectivity

| Target Enzyme | IC50 (nM) |

| Factor Xa | 5.2 |

| Thrombin | > 10,000 |

| Trypsin | > 20,000 |

| Factor VIIa | 8,500 |

| Factor IXa | 12,000 |

Table 2: Kinetic Parameters for Factor Xa Inhibition

| Parameter | Value |

| Ki | 2.1 nM |

| Mode of Inhibition | Competitive |

| Km (S-2222) | 250 µM |

Part 3: Conclusion and Future Directions

The proposed mechanism of action for 3-Amino-N,N-dimethylpiperidine-1-carboxamide as a direct, selective, and competitive inhibitor of Factor Xa is supported by its structural features and is testable through a series of well-established in vitro assays. The hypothetical data presented herein suggests a compound with a promising preclinical profile, characterized by high potency and selectivity.

Future research should focus on:

-

Structural Biology: Co-crystallization of the compound with Factor Xa to provide definitive evidence of the binding mode.

-

In Vivo Efficacy: Evaluation in animal models of thrombosis to assess its antithrombotic effects.

-

Pharmacokinetics and Safety: Determination of its ADME (absorption, distribution, metabolism, and excretion) properties and a comprehensive safety pharmacology assessment.

This guide provides a robust framework for the continued investigation and development of 3-Amino-N,N-dimethylpiperidine-1-carboxamide as a potential next-generation anticoagulant.

References

-

Enzyme Kinetics and Inhibition: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

-

Factor Xa Structure and Function: Adler, M., & P. D. (2000). Structure and function of factor Xa. Journal of Biological Chemistry, 275(38), 29539-29542. [Link]

-

Chromogenic Substrates: Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1-298. [Link]

The Piperidine Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Piperidine Carboxamide Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by piperidine carboxamide derivatives, a chemical scaffold of significant interest in modern drug discovery. We will delve into the mechanistic underpinnings of their therapeutic potential across several key areas, including oncology, virology, and neurology. The information presented herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular framework for the creation of novel therapeutics.

The piperidine ring is a ubiquitous six-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs.[1][2] Its conformational flexibility allows it to adopt various spatial arrangements, enabling optimal interactions with a wide array of biological targets. The incorporation of a carboxamide linker provides a rigid and planar unit that can participate in crucial hydrogen bonding interactions with protein residues, further enhancing binding affinity and specificity. This combination of a flexible piperidine core and a hydrogen-bonding carboxamide moiety makes the piperidine carboxamide a "privileged scaffold" in medicinal chemistry, capable of being tailored to modulate diverse physiological processes.[1]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Piperidine carboxamide derivatives have emerged as a promising class of anticancer agents, acting through several distinct mechanisms to inhibit tumor growth and proliferation.[3][4]

Mechanism 1: Disruption of the Cytoskeleton via Tubulin Inhibition

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors.[5] These compounds bind to tubulin, preventing its polymerization into microtubules. This interference with the cytoskeleton arrests the cell cycle in the mitotic phase, ultimately leading to apoptosis. Structure-activity relationship (SAR) studies have demonstrated that optimization of the terminal fragments of these molecules can lead to compounds with potent antiproliferative activity in the nanomolar range against cancer cell lines like the DU-145 human prostate cancer line.[5]

Mechanism 2: Induction of Cancer Cell Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.[6] High-throughput screening has identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells (A375) without causing significant toxicity to normal cells.[6] This induced senescence provides a terminal non-proliferative state for cancer cells, representing a valuable therapeutic strategy. Optimized compounds from this series have shown remarkable antimelanoma activity with IC50 values as low as 0.03 µM.[6]

Mechanism 3: Inhibition of Oncogenic Kinases - Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, drives the growth of several cancers, including non-small cell lung cancer. Piperidine carboxamides have been identified as novel and potent ALK inhibitors.[7] X-ray co-crystal structures reveal that these compounds bind to the ALK kinase domain in an unusual conformation, granting access to an extended hydrophobic pocket. This structural insight has enabled rapid SAR-driven optimization, leading to the development of highly potent and selective ALK inhibitors.[7]

Workflow for In Vitro Antiproliferative Assay (SRB Assay)

Caption: Workflow for determining anticancer activity using the SRB assay.

Table 1: Anticancer Activity of Selected Piperidine Carboxamide Derivatives

| Compound Class | Target/Mechanism | Cell Line | Activity (IC50/GI50) | Reference |

| N-Arylpiperidine-3-carboxamide (cpd 54) | Senescence Induction | A375 Melanoma | 0.03 µM | [6] |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (cpd 12a) | Tubulin Inhibition | DU-145 Prostate | 120 nM | [5] |

| Piperidine Carboxamide (cpd 1) | ALK Inhibition | Enzyme Assay | 0.174 µM | [7] |

| Piperidine Derivative (cpd 16) | DNA Intercalation | 786-0 Renal | 0.4 µg/mL | [8] |

Antiviral Activity: Broad-Spectrum Inhibition of Viral Pathogens

The structural versatility of piperidine carboxamides has been exploited to develop potent antiviral agents effective against a range of viruses, including human immunodeficiency virus (HIV), coronaviruses, and influenza.

HIV-1 Entry Inhibition via CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells. Piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors.[9] These molecules act as antagonists, binding to CCR5 and inducing a conformational change that prevents the viral envelope protein, gp120, from interacting with it. This effectively blocks the fusion of the viral and host cell membranes, halting the infection process before it begins. Optimized compounds show anti-HIV-1 activity with IC50 values in the nanomolar range (e.g., 73.01 nM for compound 16g), comparable to the approved drug Maraviroc.[9]

Mechanism of CCR5 Inhibition by Piperidine Carboxamides

Caption: Piperidine carboxamides block HIV entry by antagonizing the CCR5 co-receptor.

Inhibition of Coronaviruses and Influenza

Piperidine-4-carboxamides have demonstrated broad-spectrum activity against human coronaviruses, including SARS-CoV-2 variants.[10] Studies have shown these compounds inhibit viral replication in various cell lines at low micromolar concentrations with a favorable selectivity index. For example, compound NCGC2955 inhibits SARS-CoV-2 in Calu-3 cells with an EC50 of 0.2 µM.[10] Similarly, other piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early to middle stages of viral replication.[11][12] An optimized compound, 11e, showed excellent inhibitory activity against multiple influenza strains with EC50 values as low as 0.05 µM.[11][12]

Table 2: Antiviral Activity of Piperidine Carboxamide Derivatives

| Compound Class | Virus | Target/Mechanism | Cell Line/Assay | Activity (IC50/EC50) | Reference |

| Piperidine-4-carboxamide (16g) | HIV-1 | CCR5 Antagonist | Single Cycle Assay | 73.01 nM | [9] |

| Piperidine-4-carboxamide (NCGC2955) | SARS-CoV-2 | Viral Replication Inhibitor | Calu-3 | 0.2 µM | [10] |

| Piperidine-based derivative (11e) | Influenza A | Replication Inhibitor | MDCK | 0.05 µM | [11][12] |

Neurological and Neuroprotective Applications

The ability of piperidine carboxamides to cross the blood-brain barrier makes them attractive candidates for treating disorders of the central nervous system (CNS).

Alzheimer's Disease: Cholinesterase Inhibition